Enantiomeric Activity Differential: (S)-Sitagliptin vs. (R)-Sitagliptin DPP-4 Inhibition
(S)-Sitagliptin phosphate is explicitly characterized as the less active S-enantiomer of sitagliptin phosphate . In DPP-4 inhibition assays using Caco-2 cell extracts, (S)-sitagliptin phosphate exhibits an IC₅₀ of 19 nM . The (R)-enantiomer (the active pharmaceutical ingredient in sitagliptin drug products) demonstrates approximately 2-fold higher potency with an IC₅₀ of 18 nM against DPP-4 . This potency differential establishes (S)-sitagliptin as the analytically relevant impurity marker rather than a therapeutic agent.
| Evidence Dimension | DPP-4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 19 nM (S-enantiomer) |
| Comparator Or Baseline | 18 nM (R-enantiomer / active sitagliptin) |
| Quantified Difference | ~2-fold lower potency for S-enantiomer |
| Conditions | Caco-2 cell extracts; DPP-4 enzyme assay |
Why This Matters
The potency differential confirms (S)-sitagliptin's identity as the less active enantiomeric impurity, justifying its procurement specifically for analytical impurity quantification rather than pharmacological studies.
